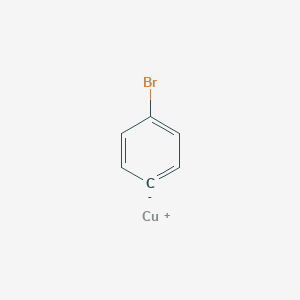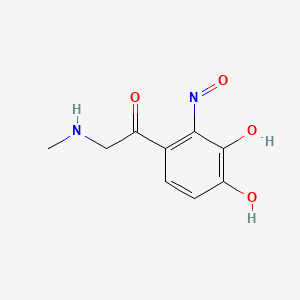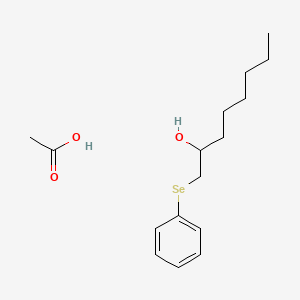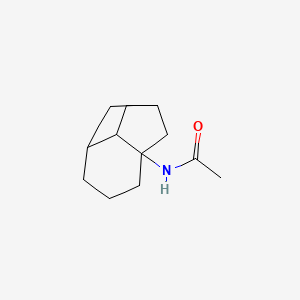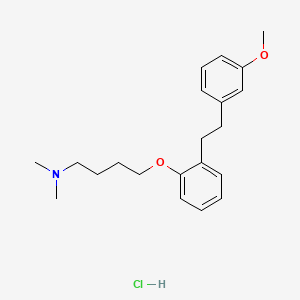
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure that includes a butanamine backbone, dimethyl groups, and a phenoxy group substituted with a methoxyphenyl ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenyl ethyl bromide with a phenol derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with N,N-dimethylbutanamine in the presence of a suitable catalyst to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amine groups, converting them to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the methoxyphenyl ethyl chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Butanamine, N,N-dimethyl-4-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Another isomer with a different position of the methoxy group.
Uniqueness: 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable in research for developing targeted compounds with specific activities.
Eigenschaften
CAS-Nummer |
72279-04-0 |
|---|---|
Molekularformel |
C21H30ClNO2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
4-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-22(2)15-6-7-16-24-21-12-5-4-10-19(21)14-13-18-9-8-11-20(17-18)23-3;/h4-5,8-12,17H,6-7,13-16H2,1-3H3;1H |
InChI-Schlüssel |
BHRQEGVAVXALHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCOC1=CC=CC=C1CCC2=CC(=CC=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
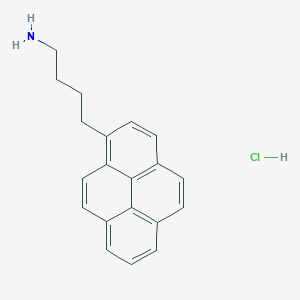

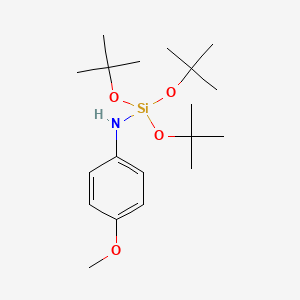

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
